1-(2-Methoxybenzoyl)piperazine
Overview
Description
1-(2-Methoxybenzoyl)piperazine is a unique chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxybenzoyl)piperazine is represented by the SMILES string O=C(N1CCNCC1)C2=CC=CC=C2OC . This indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)) .Physical And Chemical Properties Analysis
1-(2-Methoxybenzoyl)piperazine has a molecular weight of 220.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Radiochemistry and Neurotransmission Studies : [18F]p-MPPF, a derivative of 1-(2-Methoxybenzoyl)piperazine, has been utilized in radiochemistry and neuroimaging studies. It acts as a 5-HT1A antagonist and is used for studying serotonergic neurotransmission in various animal models and humans using positron emission tomography (PET) (Plenevaux et al., 2000).
Development of Anticholinesterase Agents : Research on dibenzofuran-piperazine derivatives, including those related to 1-(2-Methoxybenzoyl)piperazine, has shown potential for antiplatelet activity and anticholinesterase activity. These compounds have been synthesized and analyzed for their biological properties (Yurttaş et al., 2016).
Cardiotropic Activity Research : Certain derivatives of 1-(2-Methoxybenzoyl)piperazine have been synthesized and shown to possess significant antiarrhythmic activity in various animal models. This research explores the relationship between the structure of these compounds and their cardiotropic activity (Mokrov et al., 2019).
Molecular Structure and Supramolecular Assemblies : Studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have provided insights into their molecular structures, showcasing how different halogen substituents influence the formation of one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies (Chinthal et al., 2021).
Antimicrobial Activity : Piperazine-based benzothiazolyl-4-thiazolidinones, related to 1-(2-Methoxybenzoyl)piperazine, have shown promising antibacterial effects against both Gram-positive and Gram-negative strains, exhibiting potency greater than some standard drugs (Patel & Park, 2014).
Antitumor Activities : A piperazine derivative, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl) piperazine, identified as CB694, has shown potential as an antimitotic agent with significant antitumor activities in various cancer cell lines (Weiderhold et al., 2006).
Pharmacological Evaluation for CNS Agents : Structure-activity relationship studies on 4-alkyl-1-(o-methoxyphenyl)piperazines, including analogs of 1-(2-Methoxybenzoyl)piperazine, have demonstrated their potential as central nervous system (CNS) agents, particularly as 5-HT1A receptor antagonists (Mokrosz et al., 1994).
Safety and Hazards
According to the safety data sheet, 1-(2-Methoxybenzoyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355316 | |
Record name | 1-(2-methoxybenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100939-88-6 | |
Record name | 1-(2-methoxybenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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